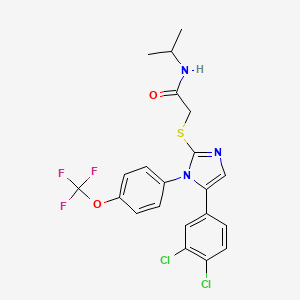

2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

描述

属性

IUPAC Name |

2-[5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Cl2F3N3O2S/c1-12(2)28-19(30)11-32-20-27-10-18(13-3-8-16(22)17(23)9-13)29(20)14-4-6-15(7-5-14)31-21(24,25)26/h3-10,12H,11H2,1-2H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJQFCFHDPZUOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl2F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 559.4 g/mol . The structure includes key functional groups such as imidazole and thioether, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H15Cl2F3N4O2S2 |

| Molecular Weight | 559.4 g/mol |

| CAS Number | 1226444-60-5 |

| Solubility | Soluble in DMSO, ethanol |

| Melting Point | Not available |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammatory pathways. For instance, it has been noted for its potential to inhibit soluble epoxide hydrolase (sEH), which plays a role in regulating inflammatory responses .

- Anticancer Activity : Preliminary studies suggest that imidazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of the dichlorophenyl group may enhance these effects through increased lipophilicity and improved cellular uptake .

- Neuroprotective Effects : Some derivatives of similar structures have shown neuroprotective effects in animal models, suggesting potential applications in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds structurally related to 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide:

- Inflammation Models : In vivo studies demonstrated that similar compounds significantly reduced hyperalgesia in carrageenan-induced inflammation models, indicating their potential utility in pain management .

- Cell Viability Assays : Research involving cell lines has shown that compounds with similar structural motifs can reduce cell viability in cancerous cells by promoting apoptosis through mitochondrial pathways .

Toxicity and Safety Profile

While the therapeutic potential is promising, it is crucial to evaluate the toxicity profiles of such compounds. Early assessments indicate that the compound exhibits low toxicity at therapeutic doses, but further studies are necessary to establish a comprehensive safety profile.

常见问题

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: The synthesis typically involves multi-step pathways, including imidazole ring formation, thioether linkage, and amide coupling. Key optimization strategies include:

- Microwave-assisted synthesis : Reduces reaction time and improves yield by enhancing reaction kinetics .

- Controlled reaction conditions : Temperature (60–80°C), inert atmosphere (N₂), and pH adjustments to minimize side reactions .

- Purification techniques : Column chromatography or recrystallization with solvents like ethyl acetate/hexane to isolate high-purity products .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and confirm stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and detect impurities .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles under controlled heating rates .

Q. What structural features of this compound suggest potential pharmacological activity?

Methodological Answer:

- Imidazole core : Facilitates hydrogen bonding with enzyme active sites (e.g., cyclooxygenase or kinase targets) .

- 3,4-Dichlorophenyl group : Enhances lipophilicity and membrane permeability, critical for cellular uptake .

- Trifluoromethoxy substituent : Introduces electron-withdrawing effects, stabilizing interactions with hydrophobic pockets in proteins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups for target modulation?

Methodological Answer:

- Systematic substitution : Synthesize analogs with variations in the dichlorophenyl or trifluoromethoxy groups to evaluate bioactivity shifts .

- Bioisosteric replacement : Replace the thioacetamide moiety with sulfonamide or ester groups to compare binding affinities .

- In silico docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or viral proteases .

Q. What experimental approaches are recommended to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-response assays : Perform IC₅₀/EC₅₀ measurements under standardized conditions (e.g., fixed serum concentrations) to minimize variability .

- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from rapid compound degradation .

- Orthogonal assays : Validate enzyme inhibition results with cell-based assays (e.g., luciferase reporters for pathway modulation) .

Q. How can researchers evaluate the compound’s potential off-target effects in complex biological systems?

Methodological Answer:

- Proteome-wide profiling : Utilize affinity chromatography coupled with mass spectrometry to identify unintended protein binders .

- Kinase panel screening : Test against a library of 100+ kinases to assess selectivity (e.g., Eurofins KinaseProfiler) .

- Transcriptomic analysis : RNA-seq on treated cell lines to detect aberrant gene expression patterns .

Q. What strategies are effective for improving the compound’s solubility and pharmacokinetic properties?

Methodological Answer:

- Salt formation : Prepare hydrochloride or sodium salts to enhance aqueous solubility .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to improve oral bioavailability .

- LogP optimization : Adjust substituents (e.g., replace chlorine with polar groups) to achieve LogP <5, balancing permeability and solubility .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

Methodological Answer:

- Quantum mechanical calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic properties influencing binding .

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding stability .

- Free-energy perturbation (FEP) : Calculate relative binding energies of derivatives to prioritize synthesis .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。